Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate
Description
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate is a benzo-1,4-dioxane derivative featuring an ester functional group. This compound is part of a broader class of 2,3-dihydrobenzo[b][1,4]dioxin derivatives, which are characterized by a fused benzene and dioxane ring system. The compound’s structure includes a methyl ester group attached to an acetamide backbone, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . It is frequently utilized in the synthesis of chromene derivatives and imidazole-based compounds, which are pivotal in drug discovery .
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-11(12)7-8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPPLJXFIOKLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-(3,4-dihydroxyphenyl)acetate with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is heated to 80°C for 4 hours, followed by extraction with ethyl acetate and purification by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Organic Synthesis
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate serves as a building block in organic synthesis. It can undergo various chemical reactions:
- Oxidation: Converts to corresponding carboxylic acids.
- Reduction: Ester groups can be reduced to alcohols.
- Substitution: The aromatic ring allows for electrophilic substitution reactions such as nitration or halogenation .
Biological Studies
The compound has shown potential biological activities:
- Enzyme Inhibition: Research indicates it may inhibit specific enzymes involved in metabolic processes.
- Receptor Binding: Preliminary studies suggest it could bind to certain receptors, influencing physiological responses .
Case Study: Enzyme Inhibition
A study investigating the inhibitory effects of this compound on cyclooxygenase (COX) enzymes demonstrated a significant reduction in enzyme activity at varying concentrations, indicating its potential as an anti-inflammatory agent.
Medicinal Chemistry
Research is ongoing to explore the therapeutic effects of this compound:
- Anti-inflammatory Properties: Its ability to inhibit COX enzymes suggests potential for treating inflammatory diseases.
- Anticancer Activity: Initial studies indicate that it may possess cytotoxic effects against certain cancer cell lines .
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Significant COX inhibition | |
| Anticancer Activity | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Potential therapeutic use |
Industrial Applications
While specific industrial applications are less documented, the compound's unique properties make it a candidate for:
- Development of new materials.
- Chemical processes requiring specific reactivity profiles.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate and structurally or functionally related compounds. Key parameters include molecular weight, functional groups, synthetic accessibility, and pharmacological relevance.
Structural and Functional Differences
- Ester vs. Imidazole/Furan Derivatives : this compound lacks the imidazole or furan moieties present in compounds like DDFDI (). These heterocyclic groups enhance binding to biological targets (e.g., CDK9) but increase synthetic complexity .
- Amino Acid Derivatives: Amino-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acetic acid replaces the ester group with a carboxylic acid and amine, improving water solubility but reducing lipophilicity compared to the methyl ester .
- Chromene-Based Analogs : Isopropyl derivatives (e.g., ) incorporate chromene rings, which confer fluorescence properties and enhance interactions with hydrophobic enzyme pockets .
Research Findings
- ADMET Profiles: The methyl ester derivative exhibits moderate synthetic accessibility (SA score ~5/10) and favorable ADMET properties, including low toxicity and high metabolic stability. In contrast, amino acid derivatives show lower yields (52%) and higher renal clearance risks .
- Biological Activity : Imidazole derivatives (e.g., DDFDI) demonstrate potent inhibition of CDK9 (IC₅₀ <100 nM), while chromene-based analogs exhibit selectivity for tyrosine kinases .
Biological Activity
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate (CAS No. 25379-89-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 208.21 g/mol. Its structure features a dioxin ring fused with a benzene ring, contributing to its unique chemical properties and biological activities .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Reagents : Methyl 2-(3,4-dihydroxyphenyl)acetate, 1,2-dibromoethane.
- Catalyst : Potassium carbonate (K₂CO₃).
- Solvent : N,N-dimethylformamide (DMF).
- Conditions : Heating at 80°C for 4 hours followed by extraction with ethyl acetate and purification via column chromatography.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It potentially binds to receptors that regulate apoptosis and cell proliferation.
- Autophagy Modulation : Research indicates it may influence autophagy processes, which are critical in cancer cell survival and resistance to therapies .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant growth inhibition in HCT116 colon cancer cells with a half-maximal inhibitory concentration (GI₅₀) of approximately 24.9 μM .
Case Studies
- Study on Hematological Cancers : this compound was tested on ex-vivo chronic lymphocytic leukemia (CLL) cells. The results indicated pro-apoptotic activity and the ability to impair autophagosome-lysosome fusion in these cells .
- Autophagy Inhibition : In another study involving microtubule-targeting agents (MTAs), the compound was shown to enhance the apoptotic potential when used in conjunction with autophagy inhibitors like BAF-A1 .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₂O₄ | Cytotoxicity against cancer cells |
| PBOX Compounds | Varies | Induce apoptosis in colon cancer cells |
| Other Benzodioxins | Varies | Potential enzyme inhibitors |
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate?
The compound can be synthesized via esterification of the parent acid [(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (CAS 17253-11-1)] with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, coupling reactions involving methyl 2-aminoacetate derivatives (as in ) or Pd/C-catalyzed hydrogenation (e.g., reduction of intermediates like 6a to 7a in ) are viable. Post-synthesis purification typically employs column chromatography with gradients optimized for polarity (e.g., hexane/ethyl acetate) .
Q. How is the compound characterized for purity and structural confirmation?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions and ester functionality (e.g., δ 3.65 ppm for methoxy groups in ).
- HPLC : For purity assessment (≥98% purity in ).
- IR Spectroscopy : To verify ester carbonyl stretches (~1740 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS for molecular weight validation (e.g., [M+H]⁺ peaks in ) .
Q. What are the primary research applications of this compound?
The compound serves as a key intermediate in medicinal chemistry for synthesizing:
- Angiogenesis inhibitors : Derivatives like 8a–10a () target vascular endothelial growth factor (VEGF) pathways.
- Antimicrobial agents : Analogues such as Compound A () disrupt bacterial membrane proteins (e.g., OprH in Pseudomonas aeruginosa).
- Anticancer scaffolds : Modified esters (e.g., 25d in ) exhibit dual pro-apoptotic and anti-autophagic activity .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Pd/C vs. alternative catalysts (e.g., Raney Ni) for hydrogenation efficiency ().
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates ().
- Temperature control : Lower temperatures (0–5°C) during NaBH₄ reductions minimize side reactions ().
- Purification : Gradient reverse-phase HPLC enhances separation of structurally similar byproducts .
Q. How to resolve contradictions in biological activity data across derivatives?
Contradictions often arise from substituent effects on the dihydrodioxin core. For example:
- Positional isomerism : 6- vs. 7-substituted derivatives (8a vs. 8b in ) show varying angiogenesis inhibition due to steric hindrance.
- Functional group tuning : Amide vs. ester termini (e.g., 10a in ) alter binding affinity to target proteins. Validate via docking studies (e.g., GPX4 interactions in ) and SAR analysis .
Q. What strategies address poor aqueous solubility in pharmacological assays?
Q. How to mitigate instability during long-term storage?
Q. What analytical methods resolve impurities in scaled-up synthesis?
Q. How to validate target engagement in cellular assays?
Q. What computational tools predict metabolic liabilities?
- ADMET predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism and plasma protein binding.
- Density Functional Theory (DFT) : Models hydrolysis rates of the ester moiety under physiological pH .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
